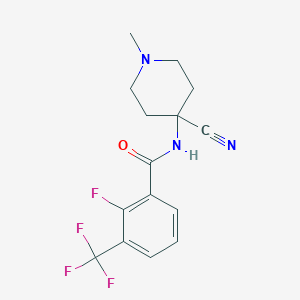

N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide, commonly referred to as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Fluorinated Compounds in Drug Development

The incorporation of fluorine atoms into organic molecules can significantly influence their biological activity, stability, and membrane permeability. Research by Wang et al. (2009) on Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination underscores the utility of fluorinated compounds in medicinal chemistry, offering pathways to synthetically useful functional groups for drug development (Wang, Mei, & Yu, 2009).

Antitumor Activity

Benzamide derivatives, including fluorinated ones, have been studied for their potential antitumor properties. Saito et al. (1999) explored synthetic benzamide derivatives, finding that MS-27-275, a compound within this class, exhibits significant in vivo antitumor activity against human tumors by inhibiting histone deacetylase (HDA) (Saito et al., 1999).

Synthesis of Fluorinated Compounds

Heterocyclic Synthesis

The development of fluorinated heterocycles is of great interest due to their importance in the pharmaceutical and agrochemical industries. Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, demonstrating the versatility of fluorinated benzamides in synthesizing complex organic structures (Wu et al., 2017).

Imaging Agents for Medical Diagnostics

Positron Emission Tomography (PET) Imaging

Fluorine-18 labeled benzamides have been explored for their application in PET imaging, particularly for studying dopamine D2 receptors. Mach et al. (1993) synthesized fluorine-18 labeled analogs of benzamides, finding that compounds such as [18F]-23 and [18F]-26b are suitable candidates for PET imaging studies, demonstrating the potential of fluorinated benzamides in neuroimaging (Mach et al., 1993).

Propriétés

IUPAC Name |

N-(4-cyano-1-methylpiperidin-4-yl)-2-fluoro-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4N3O/c1-22-7-5-14(9-20,6-8-22)21-13(23)10-3-2-4-11(12(10)16)15(17,18)19/h2-4H,5-8H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKDAULJOLDEIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)

![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)

![1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2390802.png)

![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2390806.png)

![4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2390808.png)

![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2390809.png)

![2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2390813.png)